N-[(5-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide
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Overview
Description
N-[(5-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety, a triazole ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole moiety, the construction of the triazole ring, and the introduction of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(5-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(5-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide include other indole-based, triazole-containing, and sulfonamide compounds. Examples include:
- N-(4-fluorophenyl)-N’-[2-(1H-indol-3-yl)ethyl]urea
- 4-methyl-1,2,4-triazole-3-thiol
- N-(4-fluorophenyl)methanesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24FN5O3S2 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-[[5-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-N-(4-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C23H24FN5O3S2/c1-15-22(18-7-5-6-8-19(18)27(15)2)20(30)14-33-23-26-25-21(28(23)3)13-29(34(4,31)32)17-11-9-16(24)10-12-17/h5-12H,13-14H2,1-4H3 |
InChI Key |
KLASYSXBLPPSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CSC3=NN=C(N3C)CN(C4=CC=C(C=C4)F)S(=O)(=O)C |
Origin of Product |
United States |
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